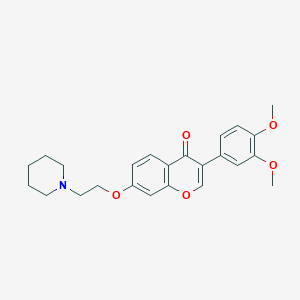

3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Description

3-(3,4-Dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is an isoflavone derivative characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-(piperidin-1-yl)ethoxy chain at position 5. This compound has garnered attention for its dual-targeted biological activities, including anti-hepatitis C virus (HCV) effects and acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) inhibition . Its synthesis typically involves epoxide ring-opening reactions with substituted amines or nucleophilic substitutions on pre-functionalized isoflavone scaffolds .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-(2-piperidin-1-ylethoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-27-21-9-6-17(14-23(21)28-2)20-16-30-22-15-18(7-8-19(22)24(20)26)29-13-12-25-10-4-3-5-11-25/h6-9,14-16H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIJJKVZYLJZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCCCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzoyl chloride reacts with the chromen-4-one core in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution of the ethoxy group with piperidine. This can be achieved by reacting the intermediate compound with piperidine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s pharmacological properties.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Hydroxylated chromen-4-one derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one exhibit significant anticancer properties. A study highlighted the effectiveness of coumarin derivatives in inhibiting cancer cell proliferation. For instance, certain derivatives displayed IC50 values lower than traditional chemotherapeutics against various cancer cell lines .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 1.18 ± 0.14 | Telomerase inhibition |

| Compound B | HEPG2 (Liver) | 2.56 ± 0.11 | Apoptosis induction |

| This compound | Various | TBD | TBD |

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Studies have demonstrated that derivatives of coumarins can inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer's disease . The neuroprotective effects are attributed to the ability of these compounds to modulate oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Effects of Coumarin Derivatives

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with various molecular targets. The dimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The chromen-4-one core can interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound’s activity is highly sensitive to modifications in its substituents. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Functional Comparison of Analogues

Impact of Substituent Modifications

Position 3 Substituents :

- 3,4-Dimethoxyphenyl (Target Compound, 6b): The dual methoxy groups enhance lipophilicity and electron density, improving interactions with hydrophobic pockets in HCV NS5B polymerase or AChE’s peripheral anionic site .

- 4-Methoxyphenyl (G1, Compound 10): Reduced steric bulk compared to 3,4-dimethoxy derivatives, leading to weaker anti-HCV activity but retained AChE inhibition .

- 4-Hydroxyphenyl (Compound 14): Hydroxyl groups increase polarity, reducing membrane permeability and antiviral efficacy .

Position 7 Side Chains :

- Piperidine vs. Piperazine : Piperidine-containing derivatives (e.g., Target Compound) exhibit stronger AChE inhibition than piperazine analogues due to optimal basicity and steric fit .

- Hydroxypropoxy vs. Ethoxy : The hydroxypropoxy chain in 6b improves solubility and hydrogen-bonding capacity, enhancing anti-HCV activity .

Anti-HCV Activity

The Target Compound and its derivative 6b inhibit HCV replication via induction of heme oxygenase-1 (HO-1) expression through Nrf-2 pathway activation. Their EC₅₀ values (~6.53 µM) surpass ribavirin (13.16 µM), with selectivity indices (SI) >2.6× higher .

Cholinesterase Inhibition

The Target Compound and G1 inhibit AChE at nanomolar concentrations (IC₅₀ = 0.18–0.21 µM), making them candidates for Alzheimer’s disease therapy. Molecular docking reveals that the piperidine moiety interacts with AChE’s catalytic active site (CAS), while the dimethoxyphenyl group binds to the peripheral anionic site (PAS) .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic derivative belonging to the class of chromones. Due to its unique structural features, this compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

-

Antioxidant Activity :

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are attributed to the ability of the chromone scaffold to scavenge free radicals and reduce oxidative stress in cells . -

Anticancer Properties :

Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It is hypothesized to act through the modulation of signaling pathways involved in cell cycle regulation and apoptosis . -

Neuroprotective Effects :

The piperidine component may contribute to neuroprotective effects, potentially through interactions with neurotransmitter systems or by reducing neuroinflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits proliferation in tumor cells | |

| Neuroprotective | Reduces neuroinflammation |

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various chromone derivatives, this compound demonstrated a significant reduction in lipid peroxidation levels in vitro. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, indicating its potential as an effective antioxidant agent.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the key considerations for synthesizing 3-(3,4-dimethoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one with high purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the chromenone core via a condensation reaction between a substituted phenol (e.g., 3,4-dimethoxyphenol) and a ketone/aldehyde derivative under acidic or basic conditions .

- Step 2 : Functionalization at the 7-position using a nucleophilic substitution reaction with 2-(piperidin-1-yl)ethanol under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or recrystallization from ethanol is recommended to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -NMR (e.g., δ 8.29 ppm for chromenone H-5) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify labile groups (e.g., ester or ether linkages). For example, the piperidinyl-ethoxy group may hydrolyze under strongly acidic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify melting points and polymorphic transitions (e.g., melting point ~250°C observed in related chromenones) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity studies (e.g., inconsistent IC50 values in kinase inhibition assays)?

- Methodological Answer :

- Assay Optimization : Ensure consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Data Normalization : Use internal standards (e.g., staurosporine for kinase inhibition) and validate results across multiple replicates.

- Structural Confounders : Verify compound integrity post-assay via LC-MS to rule out degradation. For example, oxidation of the piperidine moiety could reduce activity .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for kinase inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Key residues (e.g., Lys33, Glu81) may form hydrogen bonds with the chromenone carbonyl and methoxy groups .

- QSAR Analysis : Train a model using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor count. For analogs, a TPSA <90 Ų correlates with improved membrane permeability .

Q. What experimental approaches can validate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., PI3K or EGFR).

- Pathway Analysis : Perform RNA sequencing on treated vs. untreated cells (e.g., MCF-7 breast cancer) to identify downregulated pathways (e.g., MAPK/ERK). Validate via Western blot for phosphorylated proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.